molecular formula C26H25N3O7S B2685544 Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-21-5

Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2685544
CAS No.: 851948-21-5
M. Wt: 523.56
InChI Key: STKKRDUMMSRJBM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25N3O7S and its molecular weight is 523.56. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[3,4-d]pyridazine
  • Functional Groups :
    • 4-oxo group
    • p-tolyl substituent
    • 3,4,5-trimethoxybenzamido moiety
    • Ethyl ester group

This unique combination of structural features may contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of thieno[3,4-d]pyridazine possess significant antitumor properties. A study demonstrated that compounds similar to Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that thieno[3,4-d]pyridazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have also indicated that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Case Study 1: Antitumor Efficacy

In a controlled study involving several cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was tested for cytotoxicity. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups.

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.

Research Findings Summary

Activity Cell Line/Model Effect Reference
AntitumorMCF-7IC50 = 15 µM
Anti-inflammatoryMurine arthritis modelReduced swelling and cytokines
AntimicrobialVarious pathogensInhibition of growth

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7S/c1-6-36-26(32)21-17-13-37-24(20(17)25(31)29(28-21)16-9-7-14(2)8-10-16)27-23(30)15-11-18(33-3)22(35-5)19(12-15)34-4/h7-13H,6H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKKRDUMMSRJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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